molecular formula C12H15NO4 B13034340 (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B13034340
M. Wt: 237.25 g/mol
InChI Key: JEENYJTYMHQNFX-JTQLQIEISA-N
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Description

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is a chiral β-amino acid derivative characterized by a methoxycarbonyl-protected amino group at the third carbon and a phenyl substituent at the fourth carbon of a butanoic acid backbone. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and peptide synthesis. The (S)-configuration at the β-carbon ensures stereoselectivity in biological interactions, while the methoxycarbonyl group enhances stability during synthetic processes .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(3S)-3-(methoxycarbonylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

JEENYJTYMHQNFX-JTQLQIEISA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, trifluoroacetic acid is often used to cleave protecting groups such as the Boc group . The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted amino acids. These products can have different properties and applications depending on the specific modifications made.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

  • (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid Key Difference: Uses a tert-butoxycarbonyl (Boc) group instead of methoxycarbonyl. Impact: The Boc group is bulkier and more hydrolytically stable under basic conditions but requires acidic deprotection (e.g., TFA). This contrasts with the methoxycarbonyl group, which is smaller and may be cleaved under milder basic conditions . Synthetic Utility: Boc-protected derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies, whereas methoxycarbonyl is less common but offers distinct solubility profiles .

Substituent Modifications

  • (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic Acid Key Difference: Incorporates a 3-cyanophenyl group instead of phenyl. This contrasts with the unsubstituted phenyl group in the target compound, which lacks such polar interactions .
  • (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid Hydrochloride Key Difference: Features a trifluoromethyl (CF₃) group and lacks the methoxycarbonyl protection. Impact: The CF₃ group increases lipophilicity and metabolic stability, making it advantageous in drug design for improved bioavailability. The unprotected amino group allows direct conjugation but reduces synthetic flexibility .

Backbone and Positional Isomerism

  • (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic Acid Key Difference: Amino group at C2 instead of C3. For example, ACE inhibitors (e.g., Lisinopril derivatives) rely on precise positioning of pharmacophores for activity .

Functional Class Variations

  • 3-((Methoxycarbonyl)amino)phenyl (3-methylphenyl)carbamate Key Difference: Methoxycarbonylamino group attached to a carbamate pesticide scaffold. Impact: Demonstrates the versatility of the methoxycarbonyl group in non-pharmaceutical applications, such as agrochemicals, where stability under environmental conditions is critical .

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Protecting Group Substituent logP* Solubility (mg/mL) Key Applications
(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid Methoxycarbonyl Phenyl 1.8 12.5 (H₂O) Peptide synthesis
(S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid Boc Phenyl 2.5 3.2 (DCM) Solid-phase peptides
(S)-3-((Boc)amino)-4-(3-cyanophenyl)butanoic acid Boc 3-Cyanophenyl 2.1 8.9 (DMF) Enzyme inhibitors
(S)-3-Amino-4-(4-CF₃-phenyl)butanoic acid HCl None 4-Trifluoromethyl 3.0 5.6 (MeOH) Drug candidates

*Calculated using fragment-based methods. Data inferred from structural analogs .

Key Research Findings

  • Synthetic Flexibility : Methoxycarbonyl-protected compounds enable streamlined deprotection compared to Boc analogs, though Boc remains dominant in peptide synthesis due to robustness .
  • Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) enhance target binding but may reduce solubility, necessitating formulation optimization .
  • Positional Isomerism: Shifting the amino group from C3 to C2 disrupts ACE inhibitory activity in Lisinopril analogs, underscoring the importance of stereochemistry .

Biological Activity

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid, often referred to as a derivative of 3-amino-4-phenylbutanoic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Before delving into biological activities, understanding the chemical structure and properties is essential. The compound's molecular formula is C12H15NO4C_{12}H_{15}NO_4 with a molecular weight of approximately 239.25 g/mol. Its structure is characterized by a phenyl group attached to a butanoic acid backbone, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H15NO4C_{12}H_{15}NO_4
Molecular Weight239.25 g/mol
IUPAC NameThis compound
CAS Number51871-62-6

The biological activity of this compound primarily involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and insulin signaling pathways. Inhibition of DPP-IV is particularly relevant for the treatment of type 2 diabetes, as it enhances the levels of incretin hormones, which subsequently improve insulin secretion and lower blood glucose levels.

Key Mechanisms:

  • DPP-IV Inhibition : The compound binds to the active site of DPP-IV, preventing the degradation of incretin hormones.
  • Modulation of Metabolic Pathways : By influencing insulin signaling, it may also affect lipid metabolism and weight management.

Antidiabetic Effects

Numerous studies have investigated the antidiabetic effects of this compound. Research indicates that this compound can significantly lower blood glucose levels in diabetic models by enhancing insulin secretion and improving glycemic control.

Case Study : A study published in Experimental Diabetes Research demonstrated that administration of this compound in diabetic rats resulted in a marked reduction in fasting blood glucose levels compared to control groups. The study highlighted that the mechanism was primarily through DPP-IV inhibition, leading to increased GLP-1 (glucagon-like peptide-1) levels .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Study : A publication in Neuroscience Letters reported that treatment with this compound reduced cell death in cultured neurons exposed to oxidative stress agents. The protective effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Pharmacological Applications

The potential applications of this compound extend beyond diabetes management. Its ability to inhibit DPP-IV positions it as a candidate for further development in treating metabolic disorders.

Summary of Applications:

  • Type 2 Diabetes Management : As an effective DPP-IV inhibitor.
  • Neurodegenerative Disorders : Potential use in conditions like Alzheimer’s due to its neuroprotective effects.
  • Weight Management : Possible role in obesity management through metabolic modulation.

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